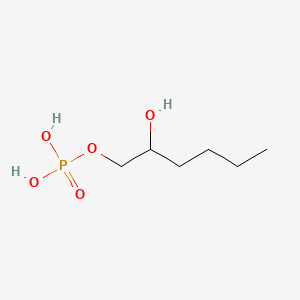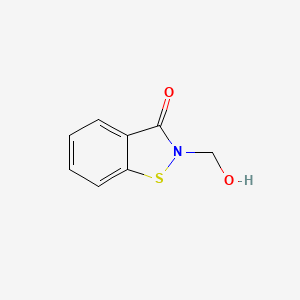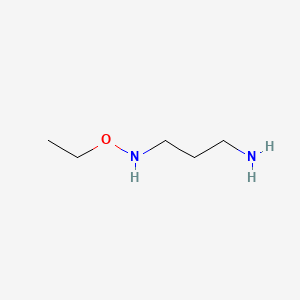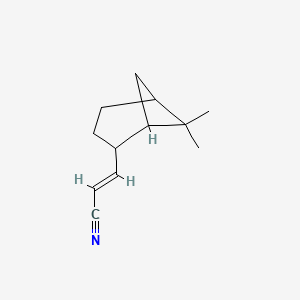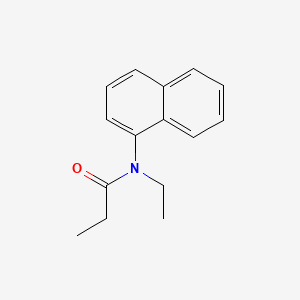
Propionamide, N-ethyl-N-1-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N-ethyl-N-1-naphthyl- is an organic compound with the chemical formula C14H15NO It is a derivative of propionamide, where the hydrogen atoms of the amide group are replaced by an ethyl group and a 1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionamide, N-ethyl-N-1-naphthyl- can be synthesized through the reaction of 1-naphthylamine with ethyl propionyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of Propionamide, N-ethyl-N-1-naphthyl- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-ethyl-N-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl or naphthyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Naphthyl ketones and carboxylic acids.
Reduction: Naphthylamines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Propionamide, N-ethyl-N-1-naphthyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propionamide, N-ethyl-N-1-naphthyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthylamine derivatives: Compounds like N-(1-naphthyl)ethylenediamine share structural similarities.
Propionamide derivatives: Compounds such as N-ethylpropionamide and N-(2-naphthyl)propionamide.
Uniqueness
Propionamide, N-ethyl-N-1-naphthyl- is unique due to its specific combination of the ethyl and 1-naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
14278-87-6 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-ethyl-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C15H17NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI Key |
RRIJDVKSYKHFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



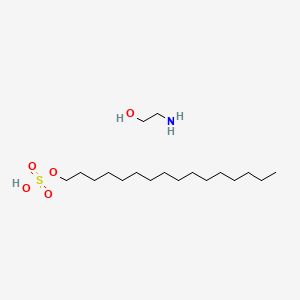

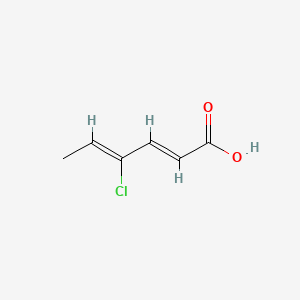
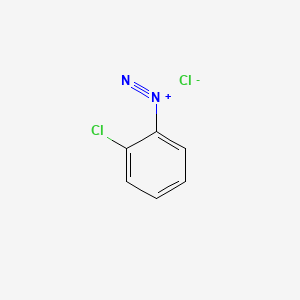
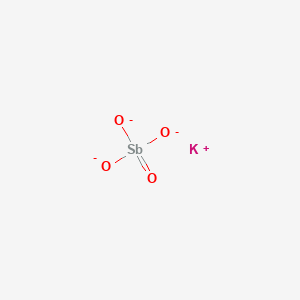
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

